molecular formula C18H19ClN6O B2601912 2-{[1-(3-chloropyridin-4-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one CAS No. 2097895-10-6

2-{[1-(3-chloropyridin-4-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one

Número de catálogo: B2601912
Número CAS: 2097895-10-6
Peso molecular: 370.84
Clave InChI: RZSQMSNTSMMNFE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound “2-{[1-(3-chloropyridin-4-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one” is a liver-targeted, orally available prodrug . It is converted by liver carboxyesterase (CES1) to its zwitterionic active drug .


Physical And Chemical Properties Analysis

The compound is a solid . Its empirical formula is C9H12ClN3O . The CAS Number is 89937-26-8 , and the molecular weight is 213.66 .

Aplicaciones Científicas De Investigación

Tautomerism and Stability

The structural and stability characteristics of related aza heterocycles have been explored. For instance, Gubaidullin et al. (2014) analyzed the tautomerism of aza heterocycles, revealing insights into the spontaneous transformation products of related compounds in crystal and solution, highlighting the stability challenges these compounds face outside of solid-state environments Gubaidullin et al., 2014.

Aurora Kinase Inhibition

Research on compounds with structural similarities has shown potential in treating cancer by inhibiting Aurora A kinase, a critical enzyme in the cell cycle process. This pathway suggests the compound or its derivatives could have applications in oncology ロバート ヘンリー,ジェームズ, 2006.

Cyclization Reactions and Antibacterial Activity

Anusevičius et al. (2014) explored the cyclization reactions of certain chlorophenyl derivatives, yielding insights into the formation of a variety of heterocyclic compounds. Some of these compounds demonstrated weak antibacterial activity, suggesting potential for antimicrobial applications Anusevičius et al., 2014.

Potential Anticancer Agents

Temple et al. (1987) studied the synthesis of imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, which are mitotic inhibitors with significant antitumor activity in mice. Such compounds, including the compound , could potentially be developed into anticancer agents Temple et al., 1987.

Antagonist Interaction with CB1 Cannabinoid Receptor

Shim et al. (2002) analyzed the molecular interaction of an antagonist with the CB1 cannabinoid receptor, providing insights into the structural requirements for binding and activity at this receptor. This research may guide the design of new compounds for therapeutic use in disorders related to the endocannabinoid system Shim et al., 2002.

Mecanismo De Acción

This compound selectively inhibits PCSK9 protein synthesis . The IC50 value is 3.7 μM by in vitro hPCSK9 translation . It is 4.95/3.81/21/24/>27-fold selective over CDH1/HSD17B11/PCBP2/RPL27/BCAP31 .

Safety and Hazards

The compound has been classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . It is hazardous to the respiratory system .

Propiedades

IUPAC Name

2-[[1-(3-chloropyridin-4-yl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN6O/c19-15-12-20-8-4-16(15)23-10-5-14(6-11-23)13-25-18(26)3-2-17(22-25)24-9-1-7-21-24/h1-4,7-9,12,14H,5-6,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZSQMSNTSMMNFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=CC=N3)C4=C(C=NC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.